molecular formula C23H28O6 B1253731 CID 12851498

CID 12851498

Cat. No.: B1253731
M. Wt: 400.5 g/mol
InChI Key: PTOJVMZPWPAXER-GOJYPUSESA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CID 12851498 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically derivatives of enprostil with modified functional groups .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17?,19-,20-,22-/m1/s1

InChI Key

PTOJVMZPWPAXER-GOJYPUSESA-N

Isomeric SMILES

COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)O

Canonical SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O

Synonyms

Enprostil
Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer
Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer
Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer
Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer
Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer
Gardrin
RS 84135
RS-84135
RS84135

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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